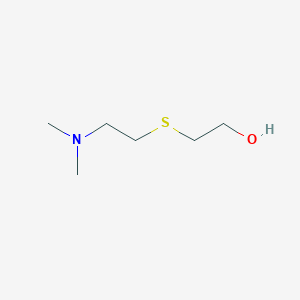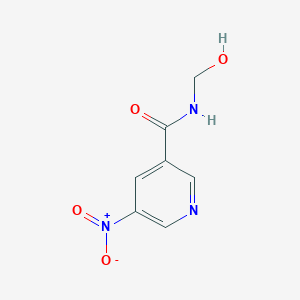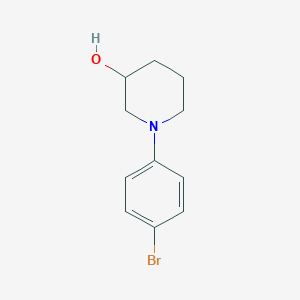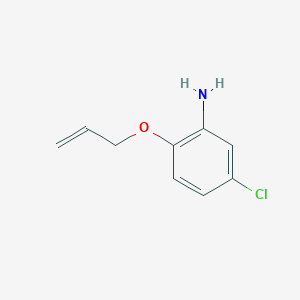
4-benzylsulfanyl-2H-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylsulfanyl-2H-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This specific compound is characterized by the presence of a phenylmethylthio group at the 5-position of the triazole ring. Triazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 4-benzylsulfanyl-2H-triazole typically involves a multi-step process. . This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in good yields. Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles under controlled conditions .
Analyse Des Réactions Chimiques
4-benzylsulfanyl-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and other heterocyclic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-benzylsulfanyl-2H-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, allowing it to inhibit enzyme activity or disrupt protein-protein interactions . The phenylmethylthio group may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
4-benzylsulfanyl-2H-triazole can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole, 4-[(phenylmethyl)thio]-: Similar structure but with the phenylmethylthio group at the 4-position.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
1H-1,2,3-Triazole, 5-[(methyl)thio]-: Similar compound with a methylthio group instead of a phenylmethylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H9N3S |
|---|---|
Poids moléculaire |
191.26 g/mol |
Nom IUPAC |
4-benzylsulfanyl-2H-triazole |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)7-13-9-6-10-12-11-9/h1-6H,7H2,(H,10,11,12) |
Clé InChI |
AACACTZERFCGJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Azetidin-3-yloxy)imidazo[1,2-a]pyridine](/img/structure/B8659848.png)
![2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8659856.png)




![[2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8659886.png)




